molecular formula C15H11NO4 B12377710 5-NH2-Baicalein

5-NH2-Baicalein

Cat. No.: B12377710
M. Wt: 269.25 g/mol
InChI Key: CJAAFLWTKFOSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of baicalein followed by reduction to introduce the amino group . The reaction conditions often include the use of nitric acid for nitration and a reducing agent such as tin(II) chloride for the reduction step .

Industrial Production Methods

Industrial production of 5-NH2-Baicalein may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-NH2-Baicalein undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-NH2-Baicalein has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating cancer, inflammation, and other diseases.

    Industry: Used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 5-NH2-Baicalein involves its interaction with various molecular targets and pathways. It has been shown to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-NH2-Baicalein

This compound is unique due to the presence of the amino group, which enhances its biological activity and potential therapeutic applications. This modification allows for more targeted interactions with molecular pathways and improved pharmacokinetic properties compared to its parent compound .

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

5-amino-6,7-dihydroxy-2-phenylchromen-4-one

InChI

InChI=1S/C15H11NO4/c16-14-13-9(17)6-11(8-4-2-1-3-5-8)20-12(13)7-10(18)15(14)19/h1-7,18-19H,16H2

InChI Key

CJAAFLWTKFOSGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3N)O)O

Origin of Product

United States

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